2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine-carboxamide derivative characterized by a 2-chlorophenyl group at the carboxamide position, a 4-methylbenzoyl substituent at the 3-position of the indolizine core, and an amino group at the 2-position.
The compound’s molecular formula is inferred as C23H18ClN3O2 (monoisotopic mass: ~403.87 g/mol), differing from its 4-methoxy analog (C23H18ClN3O3, mass: 419.865 g/mol) by the replacement of a methoxy (-OCH3) group with a methyl (-CH3) group at the benzoyl substituent . Structural confirmation of such analogs typically employs spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as demonstrated for related hydrazinecarboxamide derivatives .
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-9-11-15(12-10-14)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHGWOZLRHVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium and is conducted under inert atmosphere conditions.
Introduction of the 2-chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the indolizine core.
Attachment of the 4-methylbenzoyl Group: This step involves an acylation reaction, typically using a Friedel-Crafts acylation method with 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the 4-methylbenzoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation Products: Oxidized derivatives of the amino group or the indolizine core.
Reduction Products: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indolizines have been tested for their antiproliferative activities and have shown promising results in inhibiting tumor growth through different mechanisms.
Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of similar indolizine derivatives against a panel of human tumor cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. For example, one derivative demonstrated an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, highlighting the efficacy of indolizine-based compounds in cancer treatment .
Antitubercular Activity
The compound has also been identified as part of a series of antitubercular agents. A patent describes various indolizine derivatives that possess activity against Mycobacterium tuberculosis. These compounds could potentially serve as lead candidates for developing new treatments for tuberculosis, especially in light of increasing antibiotic resistance .
Antimicrobial Properties
Indolizine derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that compounds with similar structural features exhibit notable antifungal and antibacterial activity. This opens avenues for developing new antimicrobial agents based on the indolizine framework .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Substituent Effects on Physicochemical Properties :
- 4-Methyl vs. 4-Methoxy : The methyl group in the query compound reduces polarity compared to the methoxy analog, likely increasing membrane permeability but decreasing aqueous solubility .
- Nitro Groups : Nitro-substituted analogs (e.g., 4-nitro , 3-nitro ) exhibit higher molecular weights and enhanced electrophilicity, which may influence reactivity in biological systems.
Compounds like DMPI and CDFII (indole derivatives with chlorophenyl and dimethylbenzyl groups) demonstrate synergism with antibiotics against MRSA , hinting at possible antimicrobial applications for indolizine-carboxamides.
Analytical Characterization :
- Single-crystal X-ray analysis (utilizing SHELX software ) confirmed the (E)-configuration of imine functionalities in related hydrazinecarboxamides , underscoring the importance of crystallography in resolving indolizine derivatives’ stereochemistry.
Notes
- Limitations : Direct pharmacological data for the query compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
- Synthetic Considerations : Amide bond formation, as seen in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide , is a likely step in preparing indolizine-carboxamides.
- Computational Tools : Programs like SHELXL remain critical for refining complex indolizine structures, ensuring accurate stereochemical assignments.
Biological Activity
2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indolizine Core : Achieved through cyclization reactions using appropriate precursors.
- Amination : Introduction of the amino group via reactions with ammonia or amines.
- Substituent Attachment : Incorporation of the chlorophenyl and methylbenzoyl groups through coupling reactions such as Suzuki or Heck reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indolizine core plays a crucial role in binding, while the substituent groups modulate activity and selectivity. Potential mechanisms include:
- Enzyme Inhibition : Modulating enzyme activity by binding to active sites.
- Receptor Interaction : Affecting receptor-mediated pathways, possibly influencing signal transduction processes.
- Gene Expression Modulation : Inducing or inhibiting gene expression, which can lead to changes in protein synthesis .
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound:
- Antiviral Activity : Preliminary studies suggest that derivatives of indolizine compounds exhibit antiviral properties. For instance, compounds similar to this compound were evaluated for their effectiveness against human adenovirus (HAdV), showing promising results in inhibiting viral replication .
- Antimicrobial Properties : Research indicates that indolizine derivatives possess notable antimicrobial activity against various pathogens. In vitro assays demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
- Anticancer Potential : Some studies have highlighted the anticancer properties of related indolizine compounds, indicating their ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to similar compounds:
Case Studies
Several case studies have documented the biological effects and therapeutic potential of indolizine derivatives:
- A study conducted on a series of indolizine carboxamides revealed their selective inhibition against HAdV with IC50 values significantly lower than traditional antiviral agents like niclosamide .
- Another investigation focused on the antimicrobial efficacy of these compounds demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, emphasizing their potential as new antimicrobial agents .
Q & A
Q. What are the key synthetic steps for preparing 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide?
The synthesis typically involves:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using catalysts like palladium or copper under inert conditions .
- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and benzoylation via electrophilic aromatic substitution (e.g., 4-methylbenzoyl chloride) .
- Purification : Techniques such as column chromatography (hexane:ethyl acetate) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., DMSO-d6 or CDCl3 solvents) to confirm substituent positions and functional groups .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and solvent systems (e.g., hexane:ethyl acetate) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) and detect impurities .
Q. What biological activities are associated with this compound?
- Anticancer : Inhibits cancer cell proliferation via kinase modulation (e.g., IC₅₀ values in low micromolar ranges for specific cell lines) .
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
- Anti-inflammatory : Suppression of COX-2 expression in murine models .
Q. What safety protocols are recommended for handling and storage?
- Storage : Keep in airtight containers at 2–8°C, away from heat/ignition sources .
- Handling : Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid dust inhalation .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Reaction Optimization : Use Design of Experiments (DOE) to test variables:
- Catalysts: Palladium vs. copper for cyclization efficiency .
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) for benzoylation .
- Temperature: Stepwise heating (e.g., 60°C for cyclization, room temperature for substitutions) .
- Process Scale-Up : Employ continuous flow reactors for improved heat/mass transfer .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 4-methylbenzoyl derivatives) to isolate substituent effects .
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Q. What methodologies are used to study interactions with biological targets?
- In Vitro Assays :
- Enzyme Inhibition: Fluorescence-based kinase assays to quantify IC₅₀ values .
- Cellular Uptake: Confocal microscopy with fluorescently tagged derivatives .
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified proteins .
- Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters of ligand-target interactions .
Q. How to design derivatives with enhanced pharmacological profiles?
- Substituent Engineering : Replace 4-methylbenzoyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve target selectivity .
- QSAR Modeling : Train models on datasets of indolizine derivatives to predict logP, bioavailability, and toxicity .
- Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance solubility (e.g., ethyl carboxylate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
